3-Amino-3-(4-chloro-3-methylphenyl)propanoic acid
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Overview
Description
3-Amino-3-(4-chloro-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of propanoic acid, featuring an amino group, a chloro group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-chloro-3-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-methylbenzaldehyde.
Amination: The aldehyde group is converted to an amino group through reductive amination, using reagents such as ammonia or an amine and a reducing agent like sodium cyanoborohydride.
Chain Extension: The resulting amine undergoes a chain extension reaction, typically involving the addition of a propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-chloro-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a methylphenylpropanoic acid derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 3-amino-3-(3-methylphenyl)propanoic acid.
Substitution: Formation of 3-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid or 3-amino-3-(4-methoxy-3-methylphenyl)propanoic acid.
Scientific Research Applications
3-Amino-3-(4-chloro-3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-chloro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the chloro and methyl groups can influence the compound’s hydrophobic interactions and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-methylphenyl)propanoic acid: Lacks the chloro group, which can affect its reactivity and biological activity.
3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid:
3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid: Features a methoxy group, which can influence its solubility and reactivity.
Uniqueness
The presence of the chloro group in 3-Amino-3-(4-chloro-3-methylphenyl)propanoic acid makes it unique compared to its analogs. This group can participate in specific chemical reactions, such as nucleophilic substitution, and can also affect the compound’s biological activity by altering its interaction with molecular targets.
Properties
CAS No. |
887594-50-5 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
3-amino-3-(4-chloro-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-6-4-7(2-3-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
InChI Key |
PGVQYUDBNHECEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC(=O)O)N)Cl |
Origin of Product |
United States |
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